molecular formula C7H12N2O4S B3271286 p-Tolylhydrazinium sulphate CAS No. 54476-55-0

p-Tolylhydrazinium sulphate

Cat. No.: B3271286
CAS No.: 54476-55-0
M. Wt: 220.25 g/mol
InChI Key: RYMPDDTUFDTAII-UHFFFAOYSA-N
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Description

p-Tolylhydrazinium sulphate is an organic salt derived from p-tolylhydrazine, where the hydrazine moiety is protonated and paired with a sulphate counterion. These salts are typically synthesized via reactions between p-tolualdehyde derivatives and hydrazine, followed by acidification with sulphuric acid .

p-Tolylhydrazinium salts serve as intermediates in organic synthesis, particularly in the preparation of diazo compounds, carbenes, and olefins . Their utility stems from the ability to generate reactive intermediates under controlled conditions. However, the sulphate variant may exhibit distinct solubility and stability properties due to the sulphate ion’s larger size and charge density compared to chloride .

Properties

IUPAC Name

(4-methylphenyl)hydrazine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5,9H,8H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMPDDTUFDTAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202878
Record name p-Tolylhydrazinium sulphate
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Molecular Weight

220.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54476-55-0
Record name Hydrazine, (4-methylphenyl)-, sulfate (1:1)
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Record name p-Tolylhydrazinium sulphate
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Record name p-Tolylhydrazinium sulphate
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Record name p-tolylhydrazinium sulphate
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylhydrazinium sulphate can be synthesized through the reaction of p-tolylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of p-tolylhydrazine and sulfuric acid in a suitable solvent, followed by crystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: p-Tolylhydrazinium sulphate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form p-tolylhydrazine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reactions typically occur in the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed:

    Oxidation: Azo compounds.

    Reduction: p-Tolylhydrazine.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

p-Tolylhydrazinium sulphate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and hydrazones.

    Biology: It is employed in biochemical assays to study enzyme activities and metabolic pathways.

    Medicine: Research into its potential as an anticancer agent is ongoing, with studies focusing on its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of p-tolylhydrazinium sulphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to inhibition or activation of their functions. For example, in anticancer research, it is believed to inhibit enzymes involved in DNA replication, thereby preventing cancer cell growth.

Comparison with Similar Compounds

Structural Analogues: Aryl Hydrazinium Salts

The following table compares p-tolylhydrazinium sulphate with other aryl hydrazinium salts:

Compound CAS Number Substituent Counterion Key Applications Stability Notes
This compound Not explicitly listed -CH₃ (para) SO₄²⁻ Synthesis of carbenes, diazo compounds (inferred) Likely hygroscopic; sulfate may enhance thermal stability
p-Tolylhydrazinium chloride 637-60-5 -CH₃ (para) Cl⁻ Intermediate for pharmaceuticals, dyes Hygroscopic; sensitive to moisture
o-Tolylhydrazine hydrochloride 635-26-7 -CH₃ (ortho) Cl⁻ Limited applications; lower reactivity due to steric hindrance Less stable than para-substituted analogs
Phenylhydrazinium chloride 59-88-1 -H (phenyl) Cl⁻ Classic reagent for ketone analysis Highly reactive; prone to oxidation

Key Observations :

  • Substituent Position : Para-substituted derivatives (e.g., p-tolyl) exhibit higher reactivity and stability compared to ortho-substituted analogs due to reduced steric hindrance .
  • Counterion Effects : Sulphate salts may offer improved thermal stability over chlorides but could have lower solubility in polar solvents .

Functional Analogues: Sulfonyl Hydrazides

Sulfonyl hydrazides, such as p-toluenesulfonylhydrazide , share functional similarities with p-tolylhydrazinium salts but differ in reactivity:

Compound Structure Key Reactivity Applications
p-Toluenesulfonylhydrazide Tosyl-hydrazide Generates diazo compounds via thermal decomposition Olefin synthesis, carbene precursors
This compound Hydrazinium salt Acid-catalyzed decomposition to radicals Potential for asymmetric synthesis (inferred)

Reactivity Comparison :

  • Sulfonyl Hydrazides : Require additives like N-bromosuccinimide (NBS) for selective thiosulfonate synthesis (e.g., 85% yield with NBS vs. trace without additives) .
  • Hydrazinium Salts : Protonation enhances electrophilicity, enabling direct use in acid-mediated reactions without additional activators .

Biological Activity

p-Tolylhydrazinium sulphate (C₇H₁₂N₂O₄S) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

This compound is synthesized by reacting p-tolylhydrazine with sulfuric acid. The reaction typically involves mixing equimolar amounts of p-tolylhydrazine and sulfuric acid in a suitable solvent, followed by crystallization to obtain the product. Its chemical structure features a p-tolyl group attached to a hydrazine moiety, which is crucial for its biological activity.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to interfere with DNA replication processes, potentially leading to reduced tumor growth.

Mechanism of Action:

  • Enzyme Inhibition: The compound forms covalent bonds with target enzymes, inhibiting their function.
  • Cell Cycle Interference: It may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting the expression of pro-apoptotic genes .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • In vitro Studies:
    • A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis in a dose-dependent manner, with notable effects on cell cycle progression .
  • Enzyme Activity Assays:
    • In biochemical assays, this compound was tested for its ability to inhibit topoisomerase II, an enzyme critical for DNA replication. Results indicated that the compound effectively reduced topoisomerase activity, suggesting its potential as an anticancer agent .
  • Comparative Studies:
    • Comparative analyses with other hydrazine derivatives showed that this compound had superior activity against certain cancer types, making it a candidate for further development in anticancer therapies.

Data Table: Biological Activity Summary

Study Cell Line Effect Mechanism
Study 1HCT-8Induced apoptosisIncreased caspase expression
Study 2HT-29Inhibited growthTopoisomerase II inhibition
Study 3VariousCytotoxicityCell cycle arrest

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-tolylhydrazinium sulphate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via diazotization of p-toluidine using sodium nitrite and hydrochloric acid, followed by reduction with sodium sulfite/NaOH to form the hydrazine derivative. Acid precipitation and neutralization yield the sulphate salt . Key optimization parameters include:

  • Temperature control (0–5°C during diazotization to prevent side reactions).
  • Stoichiometric ratios (excess NaNO₂ ensures complete diazonium salt formation).
  • pH adjustment (neutralization to ~pH 7 for stable salt precipitation).
  • Table 1 : Comparative yields under varying conditions:
NaNO₂ Equiv.Reaction Temp. (°C)Yield (%)
1.1068
1.5572
2.0065

Q. Which spectroscopic techniques are most effective for characterizing p-tolylhydrazinium sulphate, and what key peaks should researchers prioritize?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm N–H stretches (3100–3300 cm⁻¹) and S=O vibrations (1050–1250 cm⁻¹) .
  • ¹H NMR : Aromatic protons (δ 6.8–7.2 ppm, para-substituted methyl at δ 2.3 ppm) and hydrazinium NH protons (δ 4.5–5.5 ppm, broad) .
  • Elemental Analysis : Verify C, H, N, and S content (±0.3% theoretical values).

Q. What safety protocols are critical when handling p-tolylhydrazinium sulphate in laboratory settings?

  • Methodological Answer : Hydrazine derivatives are toxic and potentially carcinogenic. Key precautions include:

  • Use of fume hoods and PPE (nitrile gloves, lab coats).
  • Neutralization of waste with dilute acetic acid before disposal .
  • Storage in airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or solubility data for p-tolylhydrazinium sulphate across literature sources?

  • Methodological Answer : Contradictions often arise from impurities (e.g., residual solvents) or polymorphic forms. To address this:

  • Perform recrystallization in polar solvents (e.g., ethanol/water mixtures) and compare DSC thermograms.
  • Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) .
  • Table 2 : Reported vs. purified melting points:
SourceReported mp (°C)Recrystallized mp (°C)
Literature A193 (dec)195–196 (dec)
Literature B185–190195 (dec)

Q. What strategies can be employed to enhance the stability of p-tolylhydrazinium sulphate in aqueous solutions for long-term kinetic studies?

  • Methodological Answer : Hydrazinium salts are prone to hydrolysis. Stabilization methods include:

  • Buffering solutions at pH 4–6 (prevents base-catalyzed degradation).
  • Use of antioxidants (e.g., 0.1% ascorbic acid) to inhibit oxidation .
  • Storage under inert gas (N₂/Ar) at 4°C.

Q. How does p-tolylhydrazinium sulphate participate in multicomponent reactions (e.g., synthesis of heterocycles), and what mechanistic insights are critical for optimizing these pathways?

  • Methodological Answer : The compound acts as a hydrazine donor in cyclocondensation reactions (e.g., with diketones to form pyrazoles). Key considerations:

  • Nucleophilicity of the hydrazinium group (enhanced by deprotonation with mild bases).
  • Steric effects from the para-methyl group (slower kinetics vs. phenylhydrazine derivatives) .
  • Table 3 : Reaction yields with varying substrates:
SubstrateProductYield (%)
Acetylacetone3,5-Dimethylpyrazole85
1,3-CyclohexanedioneHexahydroindazole72

Methodological Best Practices

  • Experimental Reproducibility : Document reagent grades (e.g., ACS for sulfonic acid resins) and instrument calibration details (e.g., UV-Vis wavelength accuracy ±1 nm) .
  • Data Contradiction Analysis : Cross-reference with IARC reports for carcinogenicity data and use SciFinder for updated property databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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p-Tolylhydrazinium sulphate

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